Ethyl 4-(2-thiazolyl)-4-oxobutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-2-13-8(12)4-3-7(11)9-10-5-6-14-9/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQZKWWLHPLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of Ethyl 4 2 Thiazolyl 4 Oxobutyrate
Functional Group Transformations of the Thiazolyl-Oxobutyrate Moiety
The inherent reactivity of the distinct functional groups within Ethyl 4-(2-thiazolyl)-4-oxobutyrate allows for selective transformations, providing pathways to a variety of derivative compounds.
The ethyl ester group is a primary site for modification, most commonly through hydrolysis or aminolysis. A particularly significant reaction is hydrazinolysis, which involves reacting the ester with hydrazine (B178648) (H₂NNH₂). This process converts the ethyl ester into the corresponding acid hydrazide, 4-(2-thiazolyl)-4-oxobutanehydrazide.
This transformation is a key strategic step in medicinal chemistry, as the resulting hydrazide is a potent nucleophile and a versatile intermediate. It can be readily used in cyclocondensation reactions to synthesize a variety of five- and six-membered heterocycles, such as pyrazoles, triazoles, and pyridazinones. For instance, substituted hydrazine-carbothioamides are key reactants in the synthesis of novel thiazole (B1198619) derivatives. nih.gov
Table 1: Common Ester Group Modifications
| Reaction | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Hydrolysis | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | Carboxylic Acid | Increases polarity; provides a handle for amide coupling. |
| Aminolysis | Amine (R-NH₂) | Amide | Introduction of diverse side chains (R-groups). |
| Hydrazinolysis | Hydrazine (H₂NNH₂) | Acid Hydrazide | Key intermediate for synthesizing fused heterocyclic systems. |
| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | New Ester (R-O-C=O) | Modifies solubility and pharmacokinetic properties. |
The ketone carbonyl group in this compound is an electrophilic center susceptible to nucleophilic attack. Its reactivity is a cornerstone of the molecule's utility in synthesis.
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding ethyl 4-hydroxy-4-(2-thiazolyl)butyrate. smolecule.com This introduces a new chiral center and a hydroxyl group that can be used for further functionalization.
Keto-Enol Tautomerism: The presence of α-hydrogens on the carbon adjacent to the ketone allows for keto-enol tautomerism. The formation of the enol or enolate intermediate is crucial for condensation reactions. This reactivity can be harnessed for cyclization, such as the formation of γ-butyrolactones under specific conditions.
Reactions with Nucleophiles: The ketone readily reacts with a range of carbon and nitrogen nucleophiles. For example, it can undergo reactions with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols or participate in reductive amination to produce amines. researchgate.netnih.gov
The reactivity of the ketone is influenced by both steric and electronic factors. libretexts.org The adjacent thiazole ring can modulate the electrophilicity of the carbonyl carbon.
The thiazole ring possesses its own distinct reactivity profile. smolecule.com
Oxidation: The sulfur atom in the thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the corresponding sulfoxide (B87167) or, with stronger oxidation, the sulfone. smolecule.com These modifications can alter the electronic properties and biological activity of the molecule.
Substitution: The thiazole ring can undergo substitution reactions. Halogenation with agents like bromine or chlorine can introduce a handle for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the attachment of various substituents to the heterocyclic core. smolecule.com
Strategic Derivatization for Novel Chemical Entities
The functional groups of this compound serve as synthetic handles for constructing more complex molecules with potential applications in materials science and medicinal chemistry.
This compound is a scaffold for creating a vast library of thiazole analogues. Derivatization can occur at the ester, the ketone, or the thiazole ring itself. For example, modifying the butyrate (B1204436) side chain or introducing substituents onto the thiazole ring leads to novel chemical entities.
The synthesis of thiazole derivatives often involves the construction of the thiazole ring from acyclic precursors. Common methods include the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. researchgate.net By varying the reactants in these classical syntheses, a wide array of substituted thiazole analogues can be generated. For instance, reacting substituted thiosemicarbazides with chloroacetone (B47974) yields 2,3,4-trisubstituted thiazoles. nih.gov
Table 2: Selected Strategies for Synthesizing Thiazole Analogues
| Starting Materials | Key Reaction | Type of Analogue Produced | Reference |
|---|---|---|---|
| Thioamides + Ethyl-4-bromocrotonate | SN2 reaction followed by Michael addition | Thiazoline (B8809763) derivatives | researchgate.net |
| α-Halo ketones + Thioamides | Condensation/Cyclization | 2,4-Disubstituted thiazoles | researchgate.net |
| Substituted hydrazine-carbothioamides + Chloroacetone | Condensation/Cyclization | 2,3,4-Trisubstituted thiazoles | nih.gov |
A key application of this compound and its derivatives is in the synthesis of fused heterocyclic systems. The reactive sites on the molecule can participate in intramolecular or intermolecular cyclization reactions to build more rigid and complex polycyclic structures.
Research has demonstrated the conversion of functionalized thiazoles into fused systems like thiazolo[5,4-c]pyridines. researchgate.net This is often achieved by first modifying the side chains to introduce reactive groups that can then cyclize onto the thiazole core or an adjacent ring. For example, an intermediate derived from ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was transformed with aromatic amines to create 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. researchgate.net Another strategy involves creating thiazole-pyrimidine hybrids through multi-step synthesis, demonstrating the integration of the thiazole moiety into a larger heterocyclic framework. researchgate.net
Table 3: Examples of Fused Heterocyclic Systems from Thiazole Precursors
| Thiazole Precursor | Reaction Partner(s) | Fused System | Reference |
|---|---|---|---|
| Functionalized Ethyl Thiazole-5-carboxylate | Aromatic Amines | Thiazolo[5,4-c]pyridines | researchgate.net |
| Functionalized Ethyl Thiazole-5-carboxylate | Monosubstituted Hydrazines | 5-N-amino substituted Thiazolo[5,4-c]pyridines | researchgate.net |
Advanced Analytical Techniques for Structural Characterization and Purity Assessment
Spectroscopic Methodologies for Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of Ethyl 4-(2-thiazolyl)-4-oxobutyrate, providing detailed information about its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key resonances are expected for the carbonyl carbons of the ketone and ester groups, the carbons of the thiazole (B1198619) ring, and the aliphatic carbons of the ethyl and butyrate (B1204436) moieties. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons are expected to be significantly downfield due to their deshielded nature. Data from related compounds like Ethyl 4-oxobutanoate (B1241810) can be used to predict the approximate chemical shifts for the aliphatic chain and ethyl group carbons. nih.gov
| Predicted ¹H-NMR Data for this compound | |
| Proton Type | Expected Chemical Shift (ppm) |
| Thiazole-H | ~7.5 - 8.5 |
| -CO-CH₂- | ~3.0 - 3.5 |
| -CH₂-CO₂- | ~2.5 - 3.0 |
| -O-CH₂-CH₃ | ~4.1 (quartet) |
| -O-CH₂-CH₃ | ~1.2 (triplet) |
| Predicted ¹³C-NMR Data for this compound | |
| Carbon Type | Expected Chemical Shift (ppm) |
| Ketone C=O | ~190 - 200 |
| Ester C=O | ~170 - 175 |
| Thiazole-C | ~140 - 170 |
| -O-CH₂- | ~60 - 65 |
| -CO-CH₂- | ~30 - 40 |
| -CH₂-CO₂- | ~25 - 35 |
| -CH₃ | ~10 - 15 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is anticipated to show strong absorption bands characteristic of its constituent groups. A prominent band is expected for the stretching vibration of the ester carbonyl group (C=O), typically appearing around 1735 cm⁻¹. Another strong absorption should be observed for the ketone carbonyl group, usually in the range of 1680-1700 cm⁻¹. The C-O stretching of the ester will likely produce a strong band in the 1300-1000 cm⁻¹ region. Furthermore, characteristic absorptions for the C-H bonds of the aliphatic chain and the C=N and C=C bonds within the thiazole ring are also expected. While a specific spectrum for the title compound is not provided, the IR spectrum of a related compound, ethyl isonicotinate, displays the characteristic ester C=O stretch, which supports these predictions. researchgate.net
| Expected IR Absorption Bands for this compound | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C=O Stretch (Ester) | ~1735 |
| C-O Stretch (Ester) | 1000 - 1300 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Thiazole) | ~1600 |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, which has a molecular weight of 213.26 g/mol , the molecular ion peak (M+) would be expected at an m/z of 213. researchgate.net Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The fragmentation of esters often involves the loss of the alkoxy group (-OC₂H₅, 45 Da) or the entire ester group. The presence of the thiazole ring introduces specific fragmentation pathways, potentially involving the cleavage of the ring or the side chain. Analysis of the fragmentation of related compounds, such as ethyl benzoate, shows a characteristic loss of the ethoxy radical. chemicalbook.com
| Predicted Mass Spectrometry Fragmentation for this compound | |
| Fragment Ion (m/z) | Possible Identity |
| 213 | [M]⁺ |
| 185 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 168 | [M - OC₂H₅]⁺ |
| 140 | [M - COOC₂H₅]⁺ |
| 111 | [Thiazolyl-CO]⁺ |
| 84 | [Thiazole]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. The thiazole ring in this compound acts as a chromophore, which is expected to absorb UV radiation. The conjugation between the thiazole ring and the ketone carbonyl group is likely to result in absorption bands in the UV region. The exact wavelength of maximum absorption (λmax) would be influenced by the solvent used for the analysis. Studies on other thiazole derivatives have shown UV absorption, and similar behavior is expected for the title compound. nih.gov
Chromatographic Separation and Analysis Techniques
Chromatographic methods are essential for separating the compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantitative analysis. A reversed-phase HPLC method would be a suitable approach, likely employing a C18 column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The analysis of similar compounds, such as Ethyl 4-ethoxy-3-oxobutyrate, has been successfully performed using reversed-phase HPLC, indicating the applicability of this technique. sielc.com A vendor of a related compound, Ethyl-2-(2-aminothiazol-4-yl)-2-oxoacetate, specifies a purity of ≥96.0% as determined by HPLC. vwr.com
| General HPLC Parameters for Analysis of this compound | |
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~254 nm) |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) for Volatile Component Profiling
Gas chromatography (GC) is an essential technique for the analysis of volatile organic compounds and is particularly useful for assessing the purity of synthesized substances like this compound. ijpsonline.com This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of pharmaceutical and chemical synthesis, GC is employed to detect and quantify residual solvents that may be present from the manufacturing process. ijpsonline.com
The process typically involves headspace GC-mass spectrometry (GC-MS), where the volatile components from a sample are introduced into the GC system for separation and then detected by a mass spectrometer. nih.govnih.gov This allows for the identification of impurities such as residual solvents like ethanol (B145695), ethyl acetate (B1210297), acetone, and other volatile organic compounds that might have been used or produced during the synthesis. nih.gov The data obtained from GC analysis is crucial for quality control, ensuring that the final product meets the required purity standards. ijpsonline.com
Table 1: Potential Volatile Impurities Detectable by GC
| Impurity | Potential Origin |
|---|---|
| Ethanol | Residual solvent from synthesis or purification. nih.gov |
| Diethyl ether | Extraction solvent. nih.gov |
| Ethyl acetate | Reaction byproduct or solvent. |
| Acetone | Cleaning solvent or byproduct. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification
Thin-layer chromatography (TLC) is a versatile and rapid analytical technique widely used in synthetic organic chemistry to monitor the progress of chemical reactions and to assess the purity of the resulting compounds. wisc.educhemistryhall.com This method involves spotting a small amount of the reaction mixture or purified product onto a stationary phase, typically a silica (B1680970) gel plate, and developing the plate in a suitable mobile phase. wisc.edu
For the synthesis of thiazole derivatives, TLC is instrumental in observing the consumption of starting materials and the formation of the desired product. nih.gov The separation is based on the differential polarity of the compounds; for instance, the product, this compound, will have a different retention factor (Rf) compared to its precursors. chemistryhall.com By comparing the spots of the reaction mixture with those of the starting materials and a reference standard of the product, chemists can determine the reaction's completion and the presence of any byproducts. wisc.educhemistryhall.com A single spot corresponding to the product on the TLC plate is a good indicator of its purity. researchgate.net
The selection of the mobile phase, often a mixture of solvents like n-hexane and ethyl acetate, is critical for achieving good separation. nih.gov After development, the spots can be visualized under UV light or by using staining agents. fishersci.caresearchgate.net
Table 2: TLC Parameters for Thiazole Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel plates. nih.govwisc.edu |
| Mobile Phase | A mixture of non-polar and polar solvents, e.g., n-hexane:ethyl acetate (6:4). nih.gov |
| Visualization | UV light or chemical staining agents. fishersci.caresearchgate.net |
| Application | Monitoring reaction progress and verifying product purity. nih.govwisc.edu |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial confirmation of its stoichiometry. This method measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound.
The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₉H₁₁NO₃S. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. nih.gov For a pure sample of this compound, the expected elemental composition would align with the calculated percentages derived from its atomic constituents. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.
Table 3: Elemental Composition of this compound (C₉H₁₁NO₃S)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 50.69% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.20% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.57% |
| Oxygen | O | 16.00 | 3 | 48.00 | 22.51% |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.04% |
| Total | 213.26 | 100.00% |
Theoretical and Computational Chemistry Studies of Thiazole Compounds
Quantum Chemical Calculations
No published data were found regarding quantum chemical calculations specifically for Ethyl 4-(2-thiazolyl)-4-oxobutyrate.
Applications of Density Functional Theory (DFT)
There are no specific DFT studies available in the public domain for this compound.
Analysis of Frontier Molecular Orbitals
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the scientific literature.
Investigation of Atomic Charge Distribution
No studies detailing the investigation of atomic charge distribution for this compound could be located.
Computational Modeling of Reaction Mechanisms and Pathways
There is no available research on the computational modeling of reaction mechanisms and pathways involving this compound.
Applications in Advanced Organic Synthesis
Strategic Utilization as a Synthetic Building Block for Complex Architectures
The strategic deployment of Ethyl 4-(2-thiazolyl)-4-oxobutyrate as a foundational building block is a cornerstone of its utility in organic synthesis. The inherent reactivity of its ketone and ester functionalities allows for a wide array of chemical transformations, enabling chemists to introduce molecular complexity in a controlled and predictable manner.
Researchers have successfully employed this compound in the synthesis of various intricate molecular architectures. The thiazole (B1198619) moiety often serves as a key pharmacophore in biologically active molecules, and by using this compound as a starting material, synthetic routes to these complex targets can be significantly streamlined. For instance, the keto-ester portion of the molecule can undergo reactions such as aldol condensations, Michael additions, and various cyclization reactions to build upon the core structure.
While specific, detailed research findings on the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential is evident from the reactivity of its constituent functional groups. The general strategies for elaborating such keto-esters are well-established in organic chemistry.
Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Aldol Condensation | Aldehydes/Ketones, Base or Acid Catalyst | β-Hydroxy ketones/esters, α,β-Unsaturated ketones/esters |
| Michael Addition | α,β-Unsaturated compounds, Base Catalyst | 1,5-Dicarbonyl compounds |
| Knoevenagel Condensation | Active methylene (B1212753) compounds, Base Catalyst | Substituted alkenes |
| Reductive Amination | Amines, Reducing Agent (e.g., NaBH₃CN) | Amino esters |
| Grignard Reaction | Grignard Reagents (R-MgX) | Tertiary alcohols |
Facilitation of Novel Heterocyclic Scaffold Construction
The construction of novel heterocyclic scaffolds is a critical endeavor in medicinal chemistry and materials science. This compound serves as an excellent precursor for the synthesis of a variety of fused and substituted heterocyclic systems. The dicarbonyl-like nature of the molecule, upon manipulation, provides a platform for cyclization reactions with various dinucleophiles.
One common strategy involves the reaction of the ketone or a derivative thereof with reagents containing two nucleophilic centers, leading to the formation of a new ring fused to or substituted with the thiazole moiety. For example, reaction with hydrazines can lead to the formation of pyridazine or pyrazole derivatives, while reaction with amidines or guanidines can yield pyrimidine-based structures.
The following table outlines some of the potential heterocyclic systems that can be accessed from this compound, based on established synthetic methodologies for related 1,4-dicarbonyl compounds.
Table 2: Potential Heterocyclic Scaffolds Derived from this compound
| Reactant | Resulting Heterocyclic Core |
| Hydrazine (B178648) | Pyridazine / Pyrazole |
| Substituted Hydrazines | N-Substituted Pyridazines / Pyrazoles |
| Hydroxylamine | Isoxazole / Oxazine |
| Urea / Thiourea (B124793) | Pyrimidine / Thiazine |
| Amidines | Pyrimidine |
Detailed research specifically documenting the synthesis of a wide range of novel heterocyclic scaffolds directly from this compound is an area of ongoing investigation. However, the foundational principles of heterocyclic chemistry strongly support its potential in this domain.
Contributions to Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. This compound, with its multiple reactive sites, is an ideal starting point for DOS campaigns.
By systematically varying the reaction partners and conditions applied to this central scaffold, a multitude of structurally distinct molecules can be generated. For example, a DOS approach could involve reacting this compound with a library of different aldehydes in an aldol reaction, followed by a cyclization step with a variety of dinucleophiles. This would result in a library of compounds with diversity in both the substituents and the core heterocyclic structure.
While specific large-scale DOS libraries based solely on this compound have not been extensively reported, the principles of DOS are readily applicable to this versatile building block. The ability to generate a wide array of derivatives from a single, readily accessible starting material is a key tenet of this synthetic philosophy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 4-(2-thiazolyl)-4-oxobutyrate, and how do substituents on the thiazole ring influence reaction yields?
- Methodological Answer : Ethyl 4-oxobutyrate derivatives are typically synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, Ethyl 4-(4-bromophenyl)-4-oxobutyrate was prepared using ethanol and 3-(4-bromobenzoyl)propionic acid with 99% yield . The thiazolyl substituent may require optimized catalysts (e.g., Lewis acids) due to its electron-withdrawing nature, which can slow reactivity compared to phenyl or thienyl analogs . Characterization via NMR and IR is critical to confirm the β-ketoester moiety and thiazole ring positioning .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Comprehensive characterization includes:
- NMR Spectroscopy : and NMR to identify proton environments (e.g., the thiazole C-H signal at ~7.5 ppm and β-ketoester carbonyl at ~170 ppm).
- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1680 cm (β-keto C=O) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (CHNOS) and fragmentation patterns for the thiazole ring .
Q. What are the solubility and stability considerations for this compound under standard laboratory conditions?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its ester and ketone groups. Stability tests should monitor degradation via HPLC under varying pH, temperature, and light exposure. Analogous compounds (e.g., Ethyl 4-(3-bromophenyl)-4-oxobutyrate) show sensitivity to prolonged storage at >25°C, suggesting refrigeration is advisable .
Advanced Research Questions
Q. How does the electron-withdrawing thiazolyl group influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?
- Methodological Answer : The thiazole ring’s electron-withdrawing nature reduces electron density at the β-ketoester carbonyl, slowing nucleophilic attacks. Comparative solvolysis studies on 1-(2-thiazolyl) ethyl chlorides in 80% ethanol showed rate constants 2–3 orders of magnitude lower than phenyl analogs, indicating significant electronic effects . Researchers should optimize reaction conditions (e.g., using stronger nucleophiles or elevated temperatures) to counteract this .
Q. What strategies can improve the yield of this compound in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
- Protection-Deprotection : Protect the thiazole nitrogen during acylation to prevent side reactions.
- Catalyst Screening : Test Lewis acids (e.g., AlCl) or organocatalysts to enhance electrophilicity of the acylating agent.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield, as demonstrated for structurally similar β-ketoesters .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions in NMR or IR data may arise from solvent effects, impurities, or tautomerism. For example:
- Tautomerism : The β-ketoester moiety can enolize, altering NMR signals. Use deuterated DMSO to stabilize the keto form.
- Impurity Profiling : Compare with analogs like Ethyl 4-(2-thienyl)-4-oxobutyrate (DW927) to isolate thiazole-specific signals .
- Cross-Validation : Replicate synthesis and characterization using protocols from independent studies (e.g., ’s guidelines for full experimental reproducibility) .
Q. What computational methods are suitable for predicting the biological activity or reaction pathways of this compound?
- Methodological Answer :
- DFT Calculations : Model the electronic structure of the thiazole ring to predict sites for electrophilic/nucleophilic attacks.
- Molecular Docking : Screen against biological targets (e.g., enzymes with thiazole-binding pockets) using software like AutoDock.
- QSPR Models : Correlate substituent effects (e.g., halogen vs. thiazole) with experimental data from analogs (e.g., ’s bromophenyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
